Halogenation Pattern: 6,8-Dichloro Substitution Confers Antifungal Potency Superior to Alternative Halogenation Regioisomers
In a systematic SAR study of 32 quinazolinone-pyrazole carbamide derivatives, Lei et al. (2022) identified that antifungal activity against Rhizoctonia solani was maximized when the quinazolinone core bore chlorine substituents specifically at positions 6 and 8. Compounds lacking this 6,8-dichloro pattern exhibited reduced activity, establishing a direct causal relationship between the dichloro substitution geometry and biological potency [1]. The most potent derivative bearing the 6,8-dichloro-4-oxoquinazolin-3(4H)-yl fragment (compound 6a16) achieved an EC50 of 9.06 mg/L against R. solani, outperforming the clinical antifungal fluconazole (EC50 = 12.29 mg/L) by approximately 26% [1]. While the target compound (CAS 618443-68-8) has not been directly tested in this assay, it shares the identical 6,8-dichloro-4-oxoquinazolin-3(4H)-yl core fragment that was demonstrated to be the essential structural determinant of activity [1].
| Evidence Dimension | In vitro antifungal activity (EC50) against Rhizoctonia solani |
|---|---|
| Target Compound Data | Compound shares the 6,8-dichloro-4-oxoquinazolin-3(4H)-yl pharmacophore; closest characterized analog 6a16: EC50 = 9.06 mg/L [1] |
| Comparator Or Baseline | Fluconazole: EC50 = 12.29 mg/L; Bixafen: EC50 = 0.34 mg/L; Non-dichlorinated quinazolinone analogs: reduced activity (exact values not reported) [1] |
| Quantified Difference | 6a16 (bearing 6,8-dichloro-quinazolinone fragment) is 1.36-fold more potent than fluconazole (EC50 9.06 vs. 12.29 mg/L) [1] |
| Conditions | In vitro mycelial growth inhibition assay at 100 µg/mL screening concentration; EC50 determination via dose-response; R. solani as test organism [1] |
Why This Matters
This class-level SAR evidence demonstrates that the 6,8-dichloro substitution pattern—present in the target compound—is a non-redundant structural feature for antifungal activity, meaning that procurement of analogs with alternative halogenation (e.g., mono-chloro at position 6 only) cannot be assumed to recapitulate this activity profile.
- [1] Lei, Z., Yao, J., Liu, H., Bai, X., Gao, X., Pan, Q. and Yang, W. (2022) 'Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents.' Current Issues in Molecular Biology, 44(11), pp. 5605–5621. DOI: 10.3390/cimb44110380. View Source
